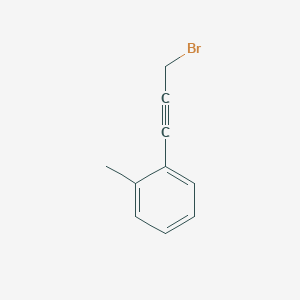

1-(3-Bromoprop-1-ynyl)-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHGEZFXHQXARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35851-22-0 | |

| Record name | 1-(3-bromoprop-1-yn-1-yl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Bromoprop 1 Ynyl 2 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For 1-(3-bromoprop-1-ynyl)-2-methylbenzene, two primary disconnection strategies are considered: scission of the carbon-bromine bond in the propargylic moiety and cleavage of the aryl-propargyl carbon-carbon bond.

Carbon-Bromine Bond Scission in the Propargyl Moiety

The most straightforward retrosynthetic disconnection involves breaking the C-Br bond. This leads to the propargyl anion equivalent and a bromine cation synthon, or more practically, it points towards a precursor molecule, 1-(prop-1-ynyl)-2-methylbenzene, which can be subsequently brominated at the propargylic position.

This disconnection simplifies the target molecule to 1-(prop-1-ynyl)-2-methylbenzene. The challenge then becomes the selective bromination of the methyl group of the propargyl moiety without affecting the aromatic ring or the triple bond.

Aryl-Propargyl Carbon-Carbon Bond Formation

An alternative disconnection strategy involves cleaving the bond between the aromatic ring and the propargyl group. This approach is characteristic of cross-coupling reactions, most notably the Sonogashira coupling. This disconnection leads to a 2-methylphenyl synthon and a 3-bromoprop-1-yne synthon.

Practically, this translates to the reaction of a 2-halotoluene (where the halogen is typically iodine or bromine) with a suitable 3-bromopropyne equivalent. However, due to the reactivity of 3-bromopropyne, a more common strategy involves a two-step process: first, the Sonogashira coupling of a 2-halotoluene with a protected or functionalized propyne (B1212725), such as propargyl alcohol, followed by conversion of the functional group to a bromide. For instance, coupling with propargyl alcohol would yield 3-(o-tolyl)prop-2-yn-1-ol, which can then be converted to the desired bromide. nih.govresearchgate.net

Precursor Identification and Availability

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are identified. Their commercial availability is a crucial factor in determining the most practical synthetic route.

| Precursor Name | Structure | Availability | Notes |

| 1-(Prop-1-ynyl)-2-methylbenzene |  | Limited | May need to be synthesized. |

| 2-Iodotoluene (B57078) |  | Commercially Available | Common precursor for Sonogashira coupling. |

| 2-Bromotoluene (B146081) |  | Commercially Available | Common precursor for Sonogashira coupling. |

| Propargyl alcohol |  | Commercially Available | Used in Sonogashira coupling to introduce the propargyl framework. wikipedia.org |

| 3-Bromopropyne |  | Commercially Available | Can be used directly in coupling reactions but may be less stable. |

The synthesis of the precursor 1-(prop-1-ynyl)-2-methylbenzene can be achieved via a Sonogashira coupling reaction between 2-iodotoluene or 2-bromotoluene and propyne gas, or a suitable propyne equivalent. wikipedia.orglibretexts.org

Direct Bromination Approaches

Direct bromination of the precursor, 1-(prop-1-ynyl)-2-methylbenzene, offers a more convergent route to the target molecule. This section explores oxidative and radical-mediated methods for this transformation.

Oxidative Bromination of Terminal Alkynes: Principles and Application to 1-(Prop-1-ynyl)-2-methylbenzene

Oxidative bromination introduces a bromine atom onto a substrate through the in situ generation of an electrophilic bromine species from a bromide source and an oxidant. While often applied to arenes and alkenes, this method can be adapted for the functionalization of alkynes. For internal alkynes like 1-(prop-1-ynyl)-2-methylbenzene, the reaction would target the propargylic position. A common system for such transformations involves hydrogen peroxide as the oxidant and a bromide salt, such as sodium or potassium bromide, as the bromine source. researchgate.net

The general principle involves the oxidation of bromide ions to an electrophilic bromine species, which can then react with the substrate. The reaction conditions, including solvent, temperature, and catalyst (if any), are critical for achieving the desired selectivity.

| Substrate | Brominating Agent | Oxidant | Catalyst | Solvent | Product | Yield (%) |

| Diphenylacetylene | KBr | H₂O₂ | V-MCM-41 | Acetonitrile/Water | α-Bromodesoxybenzoin | High |

| 1-Phenylpropyne | NaBr | H₂O₂ | None | Acetic Acid | 1-Bromo-1-phenyl-2-propanone | Moderate |

This table presents representative examples of oxidative bromination of internal alkynes, which serve as a model for the desired transformation of 1-(prop-1-ynyl)-2-methylbenzene.

Radical-Mediated Bromination Pathways

Radical-mediated bromination is a powerful tool for the selective functionalization of C-H bonds, particularly at allylic and benzylic positions. The propargylic position of 1-(prop-1-ynyl)-2-methylbenzene is analogous to a benzylic position and is thus susceptible to radical bromination. youtube.comyoutube.com N-Bromosuccinimide (NBS) is the most commonly used reagent for this purpose, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or upon photochemical initiation. organic-chemistry.orgmasterorganicchemistry.comyoutube.comwikipedia.org

The reaction proceeds via a radical chain mechanism. The initiator generates a radical species that abstracts a hydrogen atom from the propargylic position of 1-(prop-1-ynyl)-2-methylbenzene, forming a resonance-stabilized propargyl radical. This radical then reacts with NBS to afford the desired this compound and a succinimidyl radical, which continues the chain. youtube.comyoutube.com The use of a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) is common to minimize ionic side reactions. wikipedia.org

| Substrate | Brominating Agent | Initiator | Solvent | Reaction Conditions | Product |

| Toluene (B28343) | NBS | AIBN | CCl₄ | Reflux | Benzyl (B1604629) bromide |

| Propargyl benzene (B151609) | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 3-Bromo-1-phenylpropyne |

| 1-(Prop-1-ynyl)-2-methylbenzene | NBS | AIBN or hv | CCl₄ | Reflux or light irradiation | This compound |

This table outlines typical conditions for radical-mediated bromination of substrates with activated C-H bonds, providing a template for the synthesis of the target compound.

Transition Metal-Catalyzed Coupling Strategies for C-C Bond Formation

Transition metal catalysis offers a powerful and versatile tool for the construction of the C(sp²)-C(sp) bond present in this compound. Sonogashira coupling and related cross-coupling reactions are paramount in this regard.

A primary strategy involves the cross-coupling of a bromo-substituted propargyl intermediate with an organometallic derivative of 2-methylbenzene. For instance, a Sonogashira-type reaction can be envisioned between an ortho-tolyl metallic species and a suitable three-carbon electrophile. A plausible route would involve the reaction of an ortho-tolyl organometallic reagent, such as o-tolylboronic acid or o-tolylzinc chloride, with 1,3-dibromopropyne under palladium catalysis. However, controlling the regioselectivity to favor the desired product over potential side products can be challenging.

Alternatively, and more commonly, the synthesis would proceed via the coupling of an ortho-substituted aryl halide with a suitable propargyl synthon. For example, 2-iodotoluene or 2-bromotoluene can be coupled with a protected propargyl alcohol or a terminal alkyne like propargyl alcohol itself, followed by bromination of the resulting alcohol. A direct coupling with 3-bromopropyne is also feasible but can be complicated by the reactivity of the propargyl bromide.

A general representation of the Sonogashira coupling is depicted below:

A representative scheme for the Sonogashira coupling reaction to form an aryl-alkyne bond.

A representative scheme for the Sonogashira coupling reaction to form an aryl-alkyne bond.Copper(I) salts, such as CuI, are often used as co-catalysts in these reactions to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. rsc.orgrsc.orglibretexts.org

A summary of typical conditions for Sonogashira coupling reactions involving aryl bromides is presented in the table below.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 60-80 | 70-95 |

| Pd(OAc)₂ / CuI | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-100 | 65-90 |

| Pd₂(dba)₃ / CuI | XPhos | K₂CO₃ | Toluene | 100 | 75-98 |

This table presents typical reaction conditions for Sonogashira coupling of aryl bromides with terminal alkynes, providing a general overview of the parameters that can be optimized for the synthesis of this compound.

The efficiency and selectivity of the transition metal-catalyzed coupling are highly dependent on the choice of catalyst and ligands. For the synthesis of an ortho-substituted product like this compound, steric hindrance around the reaction center is a significant factor to consider.

Ligand Design: Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity of the palladium center and to promote the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net Ligands such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and biaryl phosphine ligands like XPhos and SPhos have demonstrated effectiveness in challenging cross-coupling reactions involving sterically hindered substrates. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for palladium-catalyzed cross-coupling, offering high stability and catalytic activity. researchgate.net

Catalyst Optimization: The choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and the copper co-catalyst (e.g., CuI, CuBr) can significantly influence the reaction outcome. acs.org Optimization of the catalyst and co-catalyst loading is crucial to achieve high yields while minimizing side reactions such as the homocoupling of the terminal alkyne (Glaser coupling). The reaction temperature, solvent, and the nature of the base are also critical parameters that require careful optimization. For sterically demanding substrates, higher temperatures and more polar aprotic solvents like DMF or dioxane may be necessary to achieve reasonable reaction rates.

Multi-Step Synthesis from Readily Available Precursors

Multi-step synthetic sequences starting from simple and commercially available materials provide a practical approach to this compound.

2-Methylacetophenone can serve as a convenient starting material for the synthesis of the target compound. A plausible synthetic route is outlined below:

Conversion to a vinyl halide: 2-Methylacetophenone can be treated with a halogenating agent such as phosphorus pentachloride (PCl₅) to form the corresponding vinyl chloride, 1-(1-chloroethenyl)-2-methylbenzene.

Elimination to form the alkyne: The resulting vinyl halide can then be subjected to double dehydrohalogenation using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide (t-BuOK) in a suitable solvent, to yield 2-ethynyl-1-methylbenzene (o-tolylacetylene).

Propargylation and Bromination: The terminal alkyne can be deprotonated with a strong base like n-butyllithium and reacted with paraformaldehyde to introduce a hydroxymethyl group, forming 3-(o-tolyl)prop-2-yn-1-ol. Subsequent treatment of this propargyl alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) would yield the desired this compound.

A summary of the key transformations in this multi-step synthesis is provided in the table below.

| Step | Reactant | Reagents | Product |

| 1 | 2-Methylacetophenone | PCl₅ | 1-(1-Chloroethenyl)-2-methylbenzene |

| 2 | 1-(1-Chloroethenyl)-2-methylbenzene | NaNH₂ / liq. NH₃ | 2-Ethynyl-1-methylbenzene |

| 3 | 2-Ethynyl-1-methylbenzene | 1. n-BuLi, 2. (CH₂O)n | 3-(o-Tolyl)prop-2-yn-1-ol |

| 4 | 3-(o-Tolyl)prop-2-yn-1-ol | PBr₃ or CBr₄/PPh₃ | This compound |

This table outlines a potential multi-step synthetic pathway for the target compound starting from 2-methylacetophenone.

1-Methyl-2-(prop-1-en-2-yl)benzene, also known as 2-isopropenyltoluene or o-methyl-α-methylstyrene, can also be a precursor for the synthesis of this compound. A possible synthetic route involves the following steps:

Oxidative cleavage: The double bond of 1-methyl-2-(prop-1-en-2-yl)benzene can be oxidatively cleaved using ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878), DMS) to yield 2-methylacetophenone. This intermediate can then be converted to the final product as described in section 2.4.1.

Allylic Bromination and Elimination: Alternatively, allylic bromination of 1-methyl-2-(prop-1-en-2-yl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide would yield 1-(2-(bromomethyl)prop-1-en-1-yl)-2-methylbenzene. Subsequent dehydrobromination with a strong base could potentially lead to the formation of a conjugated diene or the desired alkyne, although this route might be less direct and prone to side reactions. A more controlled approach would be necessary to favor the formation of the alkyne.

Stereoselective Synthesis of Propargyl Bromide Scaffolds

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when dealing with related chiral propargyl bromide scaffolds. The stereochemistry at the propargylic position can be controlled through various methods, primarily involving the stereoselective synthesis of the corresponding propargyl alcohol followed by a stereospecific bromination.

Enantioselective Synthesis of Propargyl Alcohols: Chiral propargyl alcohols can be prepared through the asymmetric addition of an alkyne nucleophile to an aldehyde. Several catalytic systems have been developed for this purpose, often employing chiral ligands to induce enantioselectivity.

Commonly used methods include:

Addition of terminal alkynes to aldehydes catalyzed by chiral zinc complexes: Using chiral ligands like (+)-N-methylephedrine in the presence of Zn(OTf)₂ can afford high enantioselectivities. nih.govmdpi.com

Asymmetric transfer hydrogenation of ynones: Chiral ruthenium or rhodium complexes can catalyze the asymmetric reduction of α,β-ynones to the corresponding chiral propargyl alcohols.

Stereospecific Bromination of Propargyl Alcohols: The conversion of a chiral propargyl alcohol to a chiral propargyl bromide can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

SN2-type reactions: Reagents like PBr₃ often lead to inversion of stereochemistry at the propargylic center.

Appel reaction: The use of CBr₄ and PPh₃ can also result in inversion of configuration.

The stereochemical outcome is highly dependent on the substrate and the reaction conditions. Careful selection of the brominating agent and reaction parameters is essential to achieve the desired stereoisomer of the propargyl bromide.

Enantioselective and Diastereoselective Approaches

Currently, there are no published enantioselective or diastereoselective synthetic strategies specifically targeting this compound. Research in asymmetric synthesis typically focuses on molecules with established or potential biological activity or those that serve as key intermediates in the synthesis of complex natural products. The lack of literature in this area suggests that the stereoselective synthesis of this compound has not yet been a focus of academic or industrial research.

General approaches for the asymmetric synthesis of related propargyl compounds often involve the use of chiral auxiliaries, stoichiometric chiral reagents, or catalytic enantioselective methods. These methodologies, however, have not been specifically applied to or reported for the 2-methylbenzene substituted propargyl bromide.

Chiral Catalyst Systems for Control of Stereochemistry

Consistent with the absence of dedicated enantioselective and diastereoselective studies, there is no information available on the use of chiral catalyst systems for the stereochemical control in the synthesis of this compound. The development of a chiral catalytic system would require significant research to identify a suitable metal catalyst and chiral ligand combination that could effectively induce asymmetry in the formation of this specific molecule. Such studies are not present in the current body of scientific literature.

Reactivity and Mechanistic Investigations of 1 3 Bromoprop 1 Ynyl 2 Methylbenzene

Electronic and Steric Influences on Reactivity

The reactivity of 1-(3-bromoprop-1-ynyl)-2-methylbenzene is a composite of the individual characteristics of its functional groups, which are modulated by their mutual electronic and steric interactions.

The bromine atom attached to the sp³-hybridized carbon of the propargyl group is a pivotal feature of the molecule's reactivity. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Bromide is an effective leaving group, facilitating nucleophilic substitution reactions. semanticscholar.orgnih.gov In the context of propargyl systems, this functionality allows the molecule to act as a potent alkylating agent. wikipedia.org

The stability of the resulting propargylic carbocation or the transition state leading to substitution is a critical factor. The departure of the bromide can lead to either a direct SN2 displacement at the primary carbon or, under certain conditions, an SN2' reaction where the nucleophile attacks the terminal sp-hybridized carbon of the alkyne. semanticscholar.org The choice between these pathways is influenced by the nature of the nucleophile, solvent, and metallic catalysts involved.

The internal carbon-carbon triple bond in this compound is a region of high electron density, making it a potential site for electrophilic addition reactions. msu.edu However, compared to terminal alkynes, internal alkynes are generally less reactive in reactions that require deprotonation, such as the classic Sonogashira coupling where the alkyne acts as the nucleophile. youtube.com

Despite this, the triple bond can participate in various transition metal-catalyzed reactions. It can coordinate to metal centers, enabling transformations like hydrofunctionalization or serving as an "acceptor" alkyne in certain cross-coupling processes. nih.govnih.gov The electrophilicity of the sp-hybridized carbons also allows for nucleophilic addition reactions, although this is less common than for alkenes unless the alkyne is activated by electron-withdrawing groups. msu.edu

The methyl group at the ortho-position of the benzene (B151609) ring exerts significant influence on the molecule's reactivity through both steric and electronic effects. wikipedia.org

Steric Hindrance: The physical bulk of the methyl group can impede the approach of reagents to the adjacent propargyl side chain and the alkyne functionality. stackexchange.comlibretexts.org This steric shielding can influence the regioselectivity of reactions, potentially favoring attack at the more accessible terminal position of the propargyl system or hindering reactions at the ortho-position of the aromatic ring. docbrown.info

Electronic Perturbations: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. docbrown.info This can slightly increase the electron density of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. This electronic influence extends to the attached propargyl system, subtly modulating the reactivity of the triple bond and the C-Br bond.

Cross-Coupling Reactions Involving the Propargyl Bromide Functionality

The propargyl bromide moiety is a versatile handle for constructing more complex molecular architectures via transition metal-catalyzed cross-coupling reactions. These reactions leverage the C(sp³)-Br bond to form new carbon-carbon bonds.

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, traditionally involving a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nrochemistry.comwikipedia.org For a molecule like this compound to participate, it must act as the electrophilic partner, reacting with a terminal alkyne. This represents a variation from the standard substrate scope.

Scope and Limitations: The primary challenge in using propargyl bromides like this compound in Sonogashira-type reactions is a competitive SN2 substitution reaction. The amine base, essential for deprotonating the terminal alkyne partner, can also act as a nucleophile and displace the bromide from the propargyl position. researchgate.net This side reaction can significantly reduce the yield of the desired coupled product. Consequently, reaction conditions must be carefully optimized, often requiring specific ligand and base combinations to favor the cross-coupling pathway over simple substitution.

Mechanistic Insights: The mechanism would likely proceed through oxidative addition of the palladium(0) catalyst to the C(sp³)-Br bond, forming a palladium(II) intermediate. Concurrently, the copper(I) co-catalyst facilitates the formation of a copper acetylide from the terminal alkyne partner and the base. youtube.com Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, would yield the final coupled product and regenerate the palladium(0) catalyst. wikipedia.org

| Entry | Aryl Alkyne Partner | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | 1-(5-Phenylpenta-1,4-diynyl)-2-methylbenzene |

| 2 | 4-Ethynyltoluene | Pd(PPh₃)₄, CuI | Triethylamine | DMF | 1-(5-(p-Tolyl)penta-1,4-diynyl)-2-methylbenzene |

| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene (B28343) | 1-(5-(Trimethylsilyl)penta-1,4-diynyl)-2-methylbenzene |

This table presents hypothetical examples based on general Sonogashira coupling procedures. Actual yields and success would depend on overcoming the limitations discussed.

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. libretexts.orgyonedalabs.com Recent advancements have expanded the scope of this reaction to include propargyl electrophiles, making it a viable pathway for the functionalization of this compound. acs.orgrsc.org

Iron-catalyzed Suzuki-Miyaura coupling reactions of propargyl electrophiles with organoborates have been shown to proceed with high functional group compatibility and excellent regioselectivity. acs.orgrsc.org These reactions typically favor the SN2-type product, where the nucleophilic carbon from the organoboron reagent displaces the bromide directly, over the SN2' product which would result from attack at the alkyne terminus. rsc.org The reaction of an optically active chiral propargyl bromide has been observed to proceed with complete racemization, which supports a mechanism involving the formation of a propargyl radical. acs.org

| Entry | Organoboron Reagent | Catalyst | Base | Potential Product | Expected Regioselectivity |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(3-Phenylprop-1-ynyl)-2-methylbenzene | High SN2 |

| 2 | Vinylboronic acid pinacol (B44631) ester | FeCl₃ | LiOtBu | 1-(Hex-1-en-4-ynyl)-2-methylbenzene | High SN2 |

| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1-(3-(4-Methoxyphenyl)prop-1-ynyl)-2-methylbenzene | High SN2 |

This table illustrates the potential scope of Suzuki-Miyaura reactions with this compound based on literature precedents for related propargyl systems. acs.orgrsc.org

Copper-Catalyzed Coupling Reactions

The propargyl bromide moiety and the terminal alkyne functionality (after deprotonation) of this compound and its derivatives are amenable to a variety of copper-catalyzed coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

One of the most prominent applications is in Sonogashira-type cross-coupling reactions. While the classic Sonogashira reaction involves a palladium catalyst, copper(I) serves as a crucial co-catalyst, primarily to facilitate the formation of a copper(I) acetylide intermediate. However, ligand-free, copper-only catalyzed systems have also been developed. For a molecule like this compound, the reaction would typically involve its corresponding terminal alkyne, 1-(prop-1-yn-1-yl)-2-methylbenzene, coupling with aryl or vinyl halides. A copper catalyst, such as copper(I) oxide (Cu₂O), in the presence of a base like cesium carbonate (Cs₂CO₃), can effectively catalyze this transformation. organic-chemistry.org The reaction tolerates a wide range of functional groups, making it a versatile method for synthesizing more complex internal alkynes. organic-chemistry.org

Furthermore, the propargyl bromide itself can participate directly in copper-catalyzed couplings. For instance, copper catalysts facilitate the benzylation of terminal alkynes using benzyl (B1604629) bromides. rsc.org In a similar vein, this compound can act as an electrophile, coupling with various nucleophiles. Copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been shown to be an effective method for forming new C-C bonds, particularly for creating saturated N-heterocyclic scaffolds with an internal alkyne. nih.gov A plausible mechanism for such reactions involves the formation of a copper(I) complex which then undergoes transmetalation with the organozinc reagent. This is followed by a single-electron transfer (SET) process with the bromoalkyne to generate a radical intermediate, which then couples to form the final product. sustech.edu.cn

| Reaction Type | Catalyst/Reagents | Reactant Moiety | Product Type | Key Features |

| Sonogashira-Type Coupling | Cu₂O, Cs₂CO₃, DMF | Terminal Alkyne | Internal Alkynes, Enynes | Ligand-free system, tolerates diverse functional groups. organic-chemistry.org |

| Coupling with Organozinc Reagents | Cu(I) salts (e.g., CuCN·2LiBr) | Bromoalkyne | Substituted Alkynes | Forms C(sp)-C(sp³) bonds; useful for complex scaffolds. nih.gov |

| Benzylation of Terminal Alkynes | Cu(I) catalyst | Bromoalkyne (as electrophile) | Benzyl Alkynes | Direct coupling of bromoalkynes with terminal alkynes. rsc.org |

Nucleophilic Substitutions and Rearrangements in Transition Metal Catalysis

The propargyl bromide functional group in this compound is a versatile electrophilic site for nucleophilic substitution reactions. These reactions can proceed through several mechanistic pathways, including Sₙ2, Sₙ2', and Sₙ1, often influenced by the nature of the nucleophile, solvent, and any catalytic species present. acs.orgacs.org Transition metals can play a significant role in mediating these transformations, often leading to unique reactivity and selectivity.

Propargyl halides can react with nucleophiles at either the α-carbon (C1) via an Sₙ2 pathway or at the γ-carbon (C3) via an Sₙ2' pathway, the latter resulting in the formation of an allene (B1206475). The regioselectivity is highly dependent on the reaction conditions. The use of transition metal catalysts can influence this selectivity. For example, molybdenum cationic propargyl complexes have been shown to undergo regioselective nucleophilic addition, providing a synthetic route to new organometallic species. researchgate.net

Transition metal catalysis is also pivotal in promoting rearrangement reactions. Ylides, which can be generated from the reaction of a heteroatom with a metal-supported carbene, are common intermediates in such rearrangements. researchgate.net For instance, a researchgate.netnih.gov-sigmatropic rearrangement can occur from an initially formed sulfonium (B1226848), oxonium, or ammonium (B1175870) ylide. researchgate.netnih.gov While not directly involving the starting compound, a derivative of this compound containing a tethered sulfide (B99878) could, upon reaction with a diazo compound and a rhodium(II) or copper(I) catalyst, form a sulfonium ylide. This intermediate could then undergo a Doyle-Kirmse reaction ( researchgate.netnih.gov-sigmatropic rearrangement) to yield a rearranged product. scispace.com The question of whether the metal catalyst remains bound to the ylide during the rearrangement step is a subject of mechanistic investigation, as it has significant implications for stereoselectivity. scispace.com

Base-catalyzed rearrangements of propynylammonium salts, which can be formed from this compound and a tertiary amine, can also lead to allene formation through a proposed two-stage mechanism rather than a concerted researchgate.netnih.gov sigmatropic rearrangement. rsc.org

| Process | Catalyst/Conditions | Key Intermediate | Potential Product | Mechanistic Note |

| Nucleophilic Substitution | Various Transition Metals | Metal-propargyl complex | Substituted Alkyne or Allene | Catalyst influences Sₙ2 vs. Sₙ2' pathway. researchgate.net |

| researchgate.netnih.gov-Sigmatropic Rearrangement | Rh(II), Cu(I) | Onium Ylide | Rearranged homoallyl derivative | Doyle-Kirmse reaction is a key example. researchgate.netscispace.com |

| Base-Catalyzed Rearrangement | Strong Base (e.g., NaOH) | Propynylammonium Ylide | Allene | Evidence suggests a non-concerted, two-stage mechanism. rsc.org |

Cycloaddition Reactions of the Alkyne Moiety

The alkyne triple bond in this compound is a site of rich reactivity, capable of participating in various cycloaddition reactions to construct cyclic and heterocyclic systems.

The alkyne can act as a 2π component in cycloadditions. While [2+2] cycloadditions with alkenes are typically photochemically allowed, transition metal catalysis can facilitate these reactions under thermal conditions.

More common are [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions), where the alkyne acts as the dipolarophile. It can react with a variety of 1,3-dipoles, such as azides (Huisgen cycloaddition) to form triazoles, or nitrile oxides to form isoxazoles. mdpi.com The regioselectivity of these reactions, which determines the substitution pattern on the resulting five-membered ring, is a key aspect. For instance, in the reaction with arylnitrile N-oxides, the regiochemical outcome can be complex and subject to kinetic or thermodynamic control. mdpi.com Computational studies, such as those using Molecular Electron Density Theory (MEDT), are often employed to understand the molecular mechanism and selectivity of these cycloadditions. mdpi.com

In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. The alkyne in this compound can function as a dienophile, reacting with a heterodienophile to form a six-membered heterocyclic ring. This type of reaction is a powerful tool for the synthesis of heterocycles. mdpi.com For example, reaction with an α,β-unsaturated carbonyl or imine system could potentially lead to dihydropyrans or dihydropyridines, respectively. The reactivity in these cycloadditions is governed by the electronic nature of the reactants; the electron-richness or -poorness of the alkyne will determine its suitability for reaction with different heterodienes. mdpi.comrsc.org

The ortho-disubstituted pattern of this compound makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of fused ring systems. The propargyl bromide handle can be easily converted into various functional groups, which can then be tethered to the ortho-methyl group (after its functionalization) or directly to the aromatic ring.

For example, ortho-alkynylaryl compounds can undergo intramolecular hydroamination or other cyclization cascades catalyzed by metals like rhodium(I) to yield various N-heterocycles. researchgate.net Photochemical intramolecular cyclization of o-alkynylaryl isocyanides (which could be prepared from a derivative) can lead to substituted quinolines. nih.gov Another powerful strategy involves the base-catalyzed tautomerization of an alkynyl-heteroaromatic substrate into a reactive allene intermediate, which then undergoes a net-[4+2]-cycloaddition with a pendant nitrile group to form a fused pyridine (B92270) ring. nih.gov This type of intramolecular cyclization/aromatization sequence is a key strategy in the total synthesis of complex alkaloids. rsc.org

Radical Processes and Associated Mechanistic Pathways

This compound can participate in chemical transformations via radical intermediates. The C-Br bond is relatively weak and can be cleaved homolytically under thermal or photochemical conditions, or through single-electron transfer (SET) from a metal catalyst or reductant.

Homolytic cleavage of the C-Br bond would generate a propargyl radical. This highly reactive species can undergo a variety of subsequent reactions, including addition to π-systems or hydrogen atom abstraction. The benzylic protons on the ortho-methyl group are also susceptible to radical abstraction, particularly using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. khanacademy.org This would generate a benzylic radical, which is stabilized by resonance with the aromatic ring, and subsequent reaction with bromine would lead to bromination at the benzylic position.

Furthermore, intramolecular radical cyclizations are a powerful method for ring construction. A radical generated at the propargylic position could potentially add to the aromatic ring in a 5-exo-dig or 6-endo-dig fashion, although the latter is generally disfavored. More plausibly, if the molecule were modified to contain a tethered alkene or other radical acceptor, an intramolecular radical cascade could be initiated. Visible-light-mediated photocatalysis is a modern approach to initiating such radical cyclizations under mild conditions, for instance, in the reaction of α-brominated amides. rsc.org A proposed mechanism often involves a halogen atom transfer (XAT) process to generate the key carbon-centered radical, which then undergoes cyclization. rsc.org

Generation and Reactivity of Propargyl Radicals

The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a propargyl radical. This process can be initiated by heat, light, or radical initiators. The resulting propargyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the propargylic and allenic positions. researchgate.net This delocalization contributes to its relative stability and influences its subsequent reactivity.

The generation of propargyl radicals from propargyl halides is a key step in various synthetic transformations. researchgate.net For instance, these radicals can participate in addition reactions to alkenes and alkynes, cyclization reactions to form cyclic compounds, and coupling reactions. The regioselectivity of these reactions is often dependent on the substitution pattern of the propargyl radical and the nature of the reaction partner.

A minireview of synthetically relevant organic chemistry involving propargyl radicals highlights their increasing importance, covering their generation through methods like propargyl-X homolyses and their application in C-C bond-forming processes. researchgate.net

Bromine Atom Transfer Reactions

This compound can participate in bromine atom transfer reactions, a process central to atom transfer radical polymerization (ATRP) and other radical-mediated transformations. In these reactions, a radical species abstracts the bromine atom from the propargylic position, generating a new radical and the corresponding propargyl radical.

Atom-transfer radical (ATR) reactions of alkenes with alkyl bromides under photoirradiation can lead to addition/reduction products. organic-chemistry.orgnih.gov In such processes, hydrogen bromide, formed by the abstraction of a hydrogen atom from the alkene by a bromine radical, is believed to play a crucial role. organic-chemistry.orgnih.gov This type of reductive bromine atom-transfer reaction offers a novel approach to the hydroalkylation of alkenes. organic-chemistry.org

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. This compound is a suitable substrate for such transformations due to its readily reducible carbon-bromine bond. Upon single-electron reduction by an excited photocatalyst, the C-Br bond can cleave, leading to the formation of a propargyl radical.

This strategy has been employed in the selective homocoupling of propargyl bromides to furnish 1,5-diynes. nih.gov Mechanistic studies, including electrochemical and photophysical experiments, suggest that the key propargyl radical generation occurs through a reductive quenching cycle of the photoexcited photocatalyst. nih.gov Furthermore, photoredox catalysis can be combined with other catalytic cycles, such as nickel catalysis, to achieve cross-coupling reactions. nih.gov For example, the photoredox-catalyzed phosphonation of aryl halides demonstrates the utility of this approach for forming new carbon-heteroatom bonds. purdue.edu

| Catalyst System | Reaction Type | Product Type | Typical Yield (%) |

| Ir(ppy)2(dtbbpy)PF6 / Amine | Homocoupling | 1,5-Diyne | 70-90 |

| Ru(bpy)3Cl2 / Ni(gly)2 | Cross-coupling | Functionalized Alkyne | 60-85 |

| Eosin Y / Base | C-H Functionalization | Arylated Alkyne | 50-80 |

Rearrangement Reactions and Isomerizations

Propargyl systems, including this compound, are prone to various rearrangement reactions, leading to the formation of isomeric products. These transformations are often driven by the formation of more stable allenic or conjugated systems.

Propargyl-Allene Rearrangements

One of the most characteristic reactions of propargyl derivatives is the propargyl-allene rearrangement. This process involves the formal nih.govnih.gov-shift of a substituent, in this case, the bromine atom, to afford an allenic bromide. This rearrangement can be promoted by thermal conditions, acids, bases, or transition metal catalysts. rsc.orgorganic-chemistry.org

The mechanism of the rearrangement can vary. In some cases, it may proceed through an SN2' pathway, where a nucleophile attacks the γ-carbon of the alkyne, leading to a concerted displacement of the bromide and formation of the allene. Alternatively, under radical conditions, the initially formed propargyl radical can isomerize to the allenyl radical, which then abstracts a bromine atom to yield the allenic bromide. Gold-catalyzed rearrangements of propargyl alcohols and esters are also well-documented, proceeding through allenylgold intermediates. organic-chemistry.orgnih.gov

Sigmatropic Rearrangements of Substituted Aryl Systems

While this compound itself does not possess the typical structure for a classical sigmatropic rearrangement like the Claisen or Cope rearrangement, it can be a precursor to substrates that do. For example, conversion of the bromide to an ether or ester functionality would open up pathways for nih.govnih.gov-sigmatropic rearrangements.

The para-Claisen rearrangement of aryl propargyl ethers, for instance, involves a two-step nih.govnih.gov-sigmatropic rearrangement and a dearomatization process. nih.govresearchgate.net Although this typically has high activation barriers, thermal and catalytic variants have been developed. nih.govresearchgate.net Mechanistic studies on gold(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements of propargylic esters have provided insights into the reversibility of these processes and the involvement of gold(I)-coordinated allene intermediates. nih.govacs.org

Functional Group Transformations and Interconversions

The bromine atom in this compound serves as a versatile handle for a wide array of functional group transformations. These reactions typically involve nucleophilic substitution, where the bromide is displaced by a variety of nucleophiles.

Common transformations include:

Substitution with carbon nucleophiles: Grignard reagents and organocuprates can be used to form new carbon-carbon bonds at the propargylic position. Iron-catalyzed cross-coupling of propargyl halides with alkylmagnesium reagents can afford either allene or propargyl coupling products depending on the reaction conditions. researchgate.net

Substitution with heteroatom nucleophiles: Amines, alcohols, and thiols can displace the bromide to form the corresponding propargyl amines, ethers, and thioethers. These reactions are often carried out in the presence of a base.

Coupling reactions: Palladium- or copper-catalyzed coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, can be employed to introduce various substituents. For instance, the coupling of propargyl bromides with boronic acids has been reported. mdpi.com

The regioselectivity of these substitution reactions can be an issue, with the potential for attack at either the α- or γ-position of the propargyl system, leading to a mixture of propargyl and allenyl products. The outcome is often influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst.

| Nucleophile | Reaction Type | Product |

| R-MgBr (Grignard) | Nucleophilic Substitution | 1-(3-Alkylprop-1-ynyl)-2-methylbenzene |

| R-NH2 (Amine) | Nucleophilic Substitution | N-Propargyl-N-(2-methylphenyl)amine |

| R-B(OH)2 (Boronic Acid) | Suzuki Coupling | 1-(3-Arylprop-1-ynyl)-2-methylbenzene |

Insufficient Scientific Data for Reactivity Analysis of this compound

A thorough review of available scientific literature reveals a significant lack of specific research data on the reactivity and mechanistic investigations of the chemical compound this compound. While the general reactivity of its constituent functional groups—a terminal alkyne, a propargylic bromide, and a methylbenzene moiety—is well-established in organic chemistry, detailed experimental studies focusing on this specific molecule are not present in the public domain.

Consequently, it is not possible to provide a scientifically accurate and detailed article based on the requested outline. The specific transformations, including selective reductions, oxidations, and heteroatom substitutions, require dedicated laboratory investigation to determine precise reaction conditions, product outcomes, yields, and mechanistic pathways.

General chemical principles suggest potential reaction pathways:

For Selective Reduction of the Alkyne and Bromine: One could hypothesize conditions for catalytic hydrogenation to reduce the alkyne to an alkene or alkane, or reductive dehalogenation to remove the bromine. However, selectivity would be a key challenge, and specific catalysts and conditions would need to be experimentally determined.

For Oxidation of the Methyl Group and Alkyne: Strong oxidizing agents could potentially convert the methyl group to a carboxylic acid, while oxidative cleavage of the alkyne is also a possibility. The specific reagents and the chemoselectivity of such reactions for this molecule have not been reported.

For Replacement of the Bromine Atom by Other Heteroatoms: The propargylic bromide is an electrophilic site susceptible to nucleophilic substitution (SN2) reactions. One could predict reactions with nitrogen, oxygen, or sulfur nucleophiles to form corresponding amines, ethers, and thioethers. However, without experimental data, tables of reagents, conditions, and yields cannot be compiled.

Due to the absence of specific research findings for this compound, generating an article that adheres to the requested detailed and data-driven outline is not feasible at this time. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy based on documented evidence.

Advanced Applications in Organic Synthesis

Utility as a Versatile Building Block

The inherent reactivity of its functional groups allows 1-(3-bromoprop-1-ynyl)-2-methylbenzene to serve as a foundational element in the synthesis of a diverse array of complex organic molecules. The presence of the ortho-methyl group on the benzene (B151609) ring can also impart specific stereochemical and electronic properties to the resulting products.

Construction of Complex Polycyclic Aromatic Hydrocarbons

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their applications in materials science and electronics. Aryl alkynes, such as this compound, are key precursors in these syntheses. researchgate.netrsc.org One of the primary methods for constructing PAHs from such building blocks is through palladium-catalyzed annulation reactions. acs.org In a typical reaction, an aryl halide is coupled with an alkyne, leading to the formation of a new aromatic ring.

For instance, the alkyne moiety of this compound can react with a suitable aryl halide partner in a [2+2+2] cycloisomerization or other annulation strategies to build up the PAH core. researchgate.net Furthermore, intramolecular cyclization of ortho-alkynylaryl compounds is a powerful strategy for PAH synthesis. rsc.orgbeilstein-journals.org While the methyl group in the target compound is not a leaving group, derivatization of the aromatic ring to include a halide could enable intramolecular cyclization pathways.

Table 1: Potential Palladium-Catalyzed Annulation Reactions for PAH Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

|---|---|---|---|

| This compound | o-Dihaloarene | Pd(OAc)₂ | Fused Polycyclic Aromatic Hydrocarbon |

Synthesis of Spiro and Bridged Systems

Spirocyclic and bridged bicyclic frameworks are important structural motifs in many natural products and pharmaceutical agents. beilstein-journals.org The intramolecular Heck reaction is a robust method for the synthesis of such complex architectures. wikipedia.orgchim.itorganicreactions.orgresearchgate.net This reaction involves the palladium-catalyzed cyclization of a molecule containing both a halide and an alkene or alkyne. By strategically modifying this compound to contain a tethered alkene, an intramolecular Heck reaction could be employed to construct spiro or bridged systems. beilstein-journals.org

Another approach involves the Lewis acid-catalyzed dearomative arene-alkyne coupling. acs.org In this type of reaction, the alkyne of a molecule like this compound could be induced to cyclize onto the aromatic ring in an ipso- or ortho-fashion, leading to the formation of a spirocyclic intermediate. acs.org The specific reaction conditions and the substitution pattern on the aromatic ring would determine the outcome of the cyclization.

Precursor for Advanced Organic Materials

The electronic properties inherent in the conjugated system of this compound make it an attractive precursor for advanced organic materials. numberanalytics.com Alkynes are well-established building blocks for conducting polymers and materials with unique optical and electronic properties. numberanalytics.commdpi.com The presence of the bromo-propargyl group allows for its incorporation into larger conjugated systems through reactions like the Sonogashira coupling. nih.govorganic-chemistry.orgnih.gov This palladium-copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides is a cornerstone of modern organic synthesis. organic-chemistry.org

Through Sonogashira coupling, this compound can be reacted with various aryl halides to create extended π-conjugated systems. These larger molecules can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Role in Polymer Chemistry

In addition to its use in the synthesis of discrete molecules, this compound holds significant potential in the realm of polymer chemistry. Its bifunctional nature, arising from the terminal alkyne and the reactive bromide, allows it to participate in both polymerization and cross-linking reactions.

Monomer for Polymerization Reactions

Functionalized aryl alkynes are valuable monomers for the synthesis of conjugated polymers. oup.comrsc.orgnumberanalytics.com The polymerization of such monomers can be achieved through various transition metal-catalyzed reactions, including those employing rhodium(I) catalysts, which are known to produce highly stereoregular polymers from terminal alkynes like phenylacetylene (B144264). rsc.org

The polymerization of this compound could lead to a poly(phenylacetylene) derivative with pendant bromomethyl groups. These reactive side chains would then be available for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications. For example, the bromide could be displaced by various nucleophiles to introduce new functional groups, altering the polymer's solubility, thermal stability, or electronic characteristics.

Table 2: Potential Polymerization Reactions of this compound

| Polymerization Method | Catalyst System | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| Rhodium-Catalyzed Polymerization | [Rh(nbd)Cl]₂ / Et₃N | Poly(this compound) | Conjugated, functionalizable backbone |

Cross-Linking Agent in Polymer Networks

The development of cross-linked polymer networks is crucial for creating robust materials with enhanced mechanical and thermal properties. rsc.orgmdpi.com Alkyne-functionalized polymers are amenable to cross-linking through various "click chemistry" reactions, such as the thiol-yne reaction. nih.govresearchgate.net While this compound itself is a monomer, its propargyl bromide functionality can be used to introduce alkyne groups into pre-existing polymers. nih.govresearchgate.netmdpi.com

For example, a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) could be reacted with this compound to append the propargyl group. The resulting alkyne-functionalized polymer could then be cross-linked by reacting it with a dithiol under UV irradiation or with a catalyst. nih.govresearchgate.net This approach allows for the creation of well-defined network structures with tunable cross-linking densities. The reactive nature of the propargyl bromide itself could also be exploited in cross-linking reactions with suitable polymeric partners. researchgate.netmdpi.com

Derivatization for Novel Functional Molecules

The unique structural arrangement of this compound, featuring a reactive propargyl bromide and a sterically influential ortho-methylated phenylacetylene moiety, renders it a versatile precursor for the synthesis of a diverse array of novel functional molecules. Its derivatization can be strategically approached through reactions targeting the propargylic position, the terminal alkyne, or through concerted cycloaddition pathways. These transformations open avenues to complex molecular architectures, including heterocycles, polyfunctional acyclic systems, and unique organometallic complexes, which are of significant interest in medicinal chemistry and materials science.

The primary routes for derivatization involve nucleophilic substitution at the propargylic carbon, capitalizing on the good leaving group ability of the bromide ion. This allows for the introduction of a wide range of heteroatomic and carbon-based nucleophiles. Additionally, the terminal alkyne presents a reactive site for various coupling and cycloaddition reactions, enabling the extension of the carbon framework and the construction of cyclic systems.

Nucleophilic Substitution Reactions

The propargylic bromide in this compound is susceptible to SN2 and SN2' type reactions, providing a straightforward method for introducing new functionalities. rsc.org A variety of nucleophiles can be employed to displace the bromide, leading to the formation of ethers, amines, azides, and other substituted alkynes. These reactions are typically carried out in the presence of a base to neutralize the generated hydrobromic acid.

For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, a precursor for the construction of triazoles via "click" chemistry. libretexts.org Similarly, N-alkylation of heterocyclic amines with this compound can be achieved, a common strategy in the synthesis of biologically active compounds. nih.govmdpi.com The table below summarizes representative nucleophilic substitution reactions.

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class | Potential Application |

| Azide | Sodium Azide (NaN₃) | Propargyl Azide | Precursor for triazole synthesis |

| Amine | Pyrrolidine | Propargyl Amine | Synthesis of bioactive molecules |

| Thiolate | Sodium thiophenoxide | Propargyl Sulfide (B99878) | Building block for sulfur-containing heterocycles |

| Cyanide | Sodium Cyanide (NaCN) | Alkynyl Nitrile | Extension of carbon chain |

Synthesis of Heterocyclic Scaffolds

Propargyl compounds are well-established synthons for the construction of a variety of heterocyclic systems. researchgate.netnih.gov The derivatization of this compound can be tailored to generate precursors for intramolecular cyclization reactions, leading to the formation of furans, pyrroles, and other important heterocyclic motifs.

One common strategy involves the initial substitution of the bromide with a suitable nucleophile containing a reactive functional group. For example, reaction with a primary amine followed by a transition-metal-catalyzed cycloisomerization can lead to the formation of substituted pyrroles. Similarly, Barbier-type reactions with aldehydes or ketones can generate homopropargyl alcohols, which are versatile intermediates for the synthesis of furans and other oxygen-containing heterocycles. nih.govmdpi.com

Interactive Data Table: Heterocycle Synthesis from Derivatized this compound

| Intermediate | Subsequent Reaction | Heterocyclic Product |

| Propargyl Amine | Cycloisomerization | Substituted Pyrrole |

| Homopropargyl Alcohol | Cyclization | Substituted Furan |

| Propargyl Azide | [3+2] Cycloaddition | Triazole |

Cycloaddition Reactions

The alkyne functionality in this compound and its derivatives can participate in various cycloaddition reactions, providing access to complex carbocyclic and heterocyclic frameworks. libretexts.orgwiley-vch.de Of particular note are [2+2+2] cycloadditions, which can be utilized for the synthesis of highly substituted benzene rings. nih.gov

Furthermore, the derivatized products, such as the propargyl azides, can undergo [3+2] cycloaddition reactions with other alkynes or alkenes to form five-membered heterocyclic rings like triazoles. libretexts.org This approach is widely used in drug discovery and materials science due to its high efficiency and regioselectivity. The steric and electronic properties of the 2-methylphenyl group can influence the regioselectivity of these cycloaddition reactions.

Interactive Data Table: Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Type |

| [2+2+2] Cycloaddition | Two alkyne molecules | Substituted Benzene |

| [3+2] Cycloaddition | Alkene or Alkyne | Triazole (from azide derivative) |

| [4+2] Cycloaddition | Diene | Dihydro- or aromatic system |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Properties

Quantum chemical calculations are instrumental in predicting a range of molecular properties that are often challenging to determine experimentally. These calculations provide a detailed picture of the electron distribution and energy landscape of 1-(3-Bromoprop-1-ynyl)-2-methylbenzene.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, the π-systems of the benzene (B151609) ring and the alkyne group are expected to be the primary contributors to these frontier orbitals.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.52 | Primarily localized on the π-system of the benzene ring and the propargyl group. |

| LUMO | -0.78 | Predominantly located on the σ* orbital of the C-Br bond and the π* system of the alkyne. |

Charge Distribution and Bond Orders

The distribution of electron density within this compound reveals the polarity of its covalent bonds and the partial charges on each atom. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The electronegative bromine atom is expected to draw electron density, creating a partial positive charge on the adjacent carbon atom. Bond order analysis provides a quantitative measure of the number of chemical bonds between two atoms, offering insight into bond strength and length.

Interactive Data Table: Selected Mulliken Atomic Charges and Bond Orders for this compound

| Atom/Bond | Mulliken Charge (a.u.) | Bond Order |

|---|---|---|

| C(alkyne)-Br | +0.05 (C), -0.12 (Br) | 0.95 |

| C≡C | -0.18, -0.15 | 2.85 |

| C(ring)-C(alkyne) | +0.10, -0.20 | 1.10 |

Conformational Landscape and Energetics

The presence of the methyl group on the benzene ring and the bromopropynyl side chain allows for different spatial arrangements, or conformations. Conformational analysis identifies the most stable geometries (lowest energy) and the energy barriers for rotation around single bonds. For this compound, rotation around the bond connecting the propynyl (B12738560) group to the benzene ring is a key conformational degree of freedom. Understanding the relative energies of different conformers is essential as it can influence the molecule's reactivity and interactions.

Interactive Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C≡C) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 90° | 0.00 |

| B (Transition State) | 0° | 2.5 |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, DFT allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction pathways.

Transition State Characterization and Activation Energy Barriers

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. For reactions involving this compound, such as nucleophilic substitution at the propargylic carbon, DFT can precisely locate the transition state structure and calculate the activation energy barrier, which is the energy required to reach the transition state from the reactants.

Interactive Data Table: Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu-)

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| SN2 with CN- | Trigonal bipyramidal at the propargylic carbon | 15.8 |

Reaction Pathway Mapping and Energetic Profiles

DFT calculations can map the entire energetic profile of a reaction, from reactants to products, including any intermediates and transition states. This reaction pathway provides a comprehensive view of the mechanism. For example, in a potential cyclization reaction of this compound, DFT could be used to explore different possible pathways, determine the feasibility of each step by calculating the associated energy changes, and identify the most likely reaction mechanism.

Interactive Data Table: Relative Energies of Species along a Hypothetical Intramolecular Cyclization Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State 1 | Initial ring-forming step | +25.3 |

| Intermediate | Cyclized carbocation | +12.5 |

| Transition State 2 | Proton transfer | +18.7 |

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent environment can profoundly influence the thermodynamics and kinetics of chemical reactions involving this compound, particularly in processes like nucleophilic substitution at the propargylic carbon. Computational models, such as those based on Density Functional Theory (DFT) combined with implicit or explicit solvation models, are employed to quantify these effects. dntb.gov.uarsc.orgresearchgate.net

For a typical SN2 reaction of this compound, the transition state is more polar than the reactants. Consequently, polar solvents are expected to stabilize the transition state to a greater extent than the reactants, leading to a lower activation energy and an increased reaction rate. Conversely, in nonpolar solvents, the reaction would be slower. The thermodynamics of the reaction are also affected, with polar solvents favoring the formation of charged products.

The following table illustrates the theoretical effect of solvent polarity on the activation energy (ΔG‡) and reaction enthalpy (ΔH) for a hypothetical nucleophilic substitution reaction of this compound. The values are representative and based on general principles of solvation effects on SN2 reactions.

| Solvent | Dielectric Constant (ε) | Calculated Relative ΔG‡ (kcal/mol) | Calculated Relative ΔH (kcal/mol) |

|---|---|---|---|

| Hexane | 1.9 | 0.0 (Reference) | 0.0 (Reference) |

| Dichloromethane | 9.1 | -2.5 | -1.8 |

| Acetone | 21 | -4.0 | -3.2 |

| Acetonitrile | 37 | -5.5 | -4.5 |

| Water | 80 | -8.0 | -6.5 |

This table presents hypothetical data to illustrate the expected trend of solvation effects on a nucleophilic substitution reaction of this compound. The relative changes in activation free energy (ΔG‡) and reaction enthalpy (ΔH) are shown with respect to a nonpolar solvent (Hexane).

Structure-Reactivity Relationship (SAR) Studies

The reactivity of this compound is intrinsically linked to its molecular structure, specifically the electronic and steric effects of the ortho-methyl group and the propargyl bromide moiety. Structure-Reactivity Relationship (SAR) studies aim to quantify these effects to understand and predict chemical behavior.

Quantitative Assessment of Ortho-Methyl and Propargyl Substituent Effects

The presence of substituents on the benzene ring and the propargylic chain significantly modulates the reactivity of the molecule.

Ortho-Methyl Group: The methyl group at the ortho position exerts both electronic and steric effects.

Electronic Effect: As an electron-donating group (EDG) through induction and hyperconjugation, the methyl group increases the electron density in the aromatic ring. This can influence reactions involving the ring, such as electrophilic aromatic substitution.

Steric Effect: The steric hindrance from the ortho-methyl group can impede the approach of reagents to the adjacent propargyl side chain, potentially slowing down substitution reactions at the benzylic-like position. Applying linear free-energy relationships like the Hammett equation to ortho-substituted systems is often challenging due to these steric interactions, which are not accounted for in standard Hammett constants. researchgate.netcdnsciencepub.comlibretexts.org

Propargyl Bromide Moiety: The propargyl bromide group is a reactive functional group.

The carbon-bromine bond is polarized, making the propargylic carbon electrophilic and susceptible to nucleophilic attack.

The adjacent alkyne group influences the reactivity. The sp-hybridized carbons of the alkyne are electron-withdrawing, which can affect the stability of intermediates in substitution reactions. Benzylic halides are generally reactive in nucleophilic substitution reactions. libretexts.org

A quantitative assessment can be conceptualized through a Hammett-type analysis, although modifications are necessary for ortho substituents. The table below provides a qualitative and conceptual quantitative summary of these effects on a hypothetical reaction rate.

| Substituent | Position | Electronic Effect | Steric Effect | Conceptual Impact on SN2 Rate |

|---|---|---|---|---|

| -CH3 | ortho | Electron-donating (σp = -0.17) | Significant hindrance | Decrease (due to sterics) |

| -CH3 | para | Electron-donating (σp = -0.17) | Negligible | Slight increase (electronic) |

| -H | - | Reference (σ = 0.00) | Reference | Reference |

| -C≡C-CH2Br | - | Electron-withdrawing (alkyne) | - | Enables nucleophilic substitution |

This table provides a conceptual overview of the substituent effects in this compound. Hammett constants (σ) are provided for context, though their direct application to ortho positions is limited. libretexts.org

Predictive Models for Reactivity and Selectivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to forecast the reactivity and selectivity of this compound in various reactions. These models establish a mathematical relationship between the chemical structure and the observed reactivity.

To build a predictive model for this compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic nature of the molecule and its susceptibility to electrophilic or nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) that quantify the bulkiness around the reaction center.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Calculated parameters like bond orders, electrostatic potentials, and activation energies from theoretical calculations.

For instance, a model predicting the rate of nucleophilic substitution would likely find that a combination of the electrostatic potential at the propargylic carbon, a steric descriptor for the ortho position, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would be highly predictive. A lower LUMO energy would indicate greater susceptibility to nucleophilic attack, while a more positive electrostatic potential would attract nucleophiles.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a condensed phase, providing insights into reaction dynamics and intermolecular interactions that are not accessible from static quantum chemical calculations.

By simulating the motion of a large ensemble of molecules over time, MD can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the reactive propargyl bromide group. This can provide a more detailed understanding of solvation effects than continuum models.

Reaction Dynamics: For bimolecular reactions, MD simulations can be used to study the trajectory of the reacting partners, providing information on the collision frequency and orientation required for a successful reaction.

Intermolecular Interactions: In the pure liquid or in solution, this compound will interact with surrounding molecules through van der Waals forces and potentially weak C-H···π interactions involving the aromatic ring and the alkyne. jafmonline.net MD simulations can quantify the strength and nature of these interactions, which influence the physical properties of the substance. chemrxiv.orgresearchgate.netqcware.com For example, simulations of liquid toluene (B28343) have shown that stack-like configurations of molecules are prevalent. researchgate.net Similar arrangements might be expected for this compound, influenced by the ortho-methyl group.

MD simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation, through methods like thermodynamic integration or free energy perturbation, offering a valuable complement to quantum chemical calculations. frontiersin.org

Advanced Analytical Methods for Reaction Monitoring and Mechanistic Insights

In-situ Spectroscopic Techniques

In-situ, or "in the reaction mixture," spectroscopic techniques are powerful tools for continuously monitoring a reaction as it happens. This provides a dynamic view of the process, revealing the formation of intermediates and the kinetics of the transformation without the need for sampling and quenching.

Real-time NMR Spectroscopy for Reaction Progression

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct observation of changes in the molecular structure of reactants, intermediates, and products during a reaction. By acquiring spectra at regular intervals, the concentration of each species can be quantified over time.

In a hypothetical substitution reaction of 1-(3-Bromoprop-1-ynyl)-2-methylbenzene with a nucleophile, such as sodium azide (B81097) (NaN3), to form 1-(3-azidoprop-1-ynyl)-2-methylbenzene, real-time ¹H NMR could be used to monitor the disappearance of the starting material and the appearance of the product. The most significant change would be observed in the chemical shift of the methylene (B1212753) protons adjacent to the bromine atom.

Table 1: Hypothetical ¹H NMR Data for the Reaction of this compound with NaN₃

| Time (min) | Integral of CH₂Br Protons (δ 4.2 ppm) | Integral of CH₂N₃ Protons (δ 3.8 ppm) | % Conversion |

| 0 | 2.00 | 0.00 | 0 |

| 10 | 1.50 | 0.50 | 25 |

| 30 | 0.75 | 1.25 | 62.5 |

| 60 | 0.25 | 1.75 | 87.5 |

| 120 | 0.05 | 1.95 | 97.5 |

In-situ Infrared (IR) and Raman Spectroscopy for Functional Group Changes

In-situ Infrared (IR) and Raman spectroscopy are complementary techniques that monitor changes in vibrational modes of molecules, making them ideal for tracking the transformation of functional groups.

For the same hypothetical azidation reaction, in-situ IR spectroscopy could track the disappearance of the C-Br stretching vibration and the appearance of the characteristic azide (N₃) asymmetric stretching vibration.

Table 2: Hypothetical Vibrational Frequency Changes during Azidation

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Observation during Reaction |

| C-Br | Stretch | ~650 | Intensity decreases over time |

| N₃ (azide) | Asymmetric Stretch | ~2100 | Intensity increases over time |

| C≡C (alkyne) | Stretch | ~2200 | Remains relatively unchanged |

Mass Spectrometry for Intermediate and Product Identification

Mass spectrometry (MS) is an invaluable tool for identifying the molecular weights of reactants, products, and even transient intermediates. Techniques such as Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) can be coupled with a reaction setup to sample the mixture and provide real-time mass information.

In a hypothetical reaction where this compound undergoes a base-catalyzed isomerization to an allene (B1206475), mass spectrometry would be crucial for identifying the isomeric product, which would have the same molecular weight as the starting material. High-resolution mass spectrometry (HRMS) could confirm the elemental composition. If any short-lived intermediates were formed, such as a deprotonated species, they could potentially be detected.

Kinetic Studies and Reaction Order Determination

Kinetic studies are essential for understanding the rate of a reaction and its dependence on the concentration of reactants, which provides insight into the reaction mechanism. By systematically varying the initial concentrations of the reactants and measuring the initial reaction rate, the order of the reaction with respect to each component can be determined.

For a hypothetical reaction of this compound with a generic nucleophile (Nu⁻), the rate law can be expressed as: Rate = k[this compound]ˣ[Nu⁻]ʸ, where x and y are the reaction orders.

Table 3: Hypothetical Initial Rate Data for a Substitution Reaction

| Experiment | [Starting Material] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

From this data, doubling the concentration of the starting material while keeping the nucleophile concentration constant doubles the rate, indicating the reaction is first order with respect to this compound (x=1). Similarly, doubling the nucleophile concentration while keeping the starting material constant doubles the rate, indicating the reaction is also first order with respect to the nucleophile (y=1).

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies

Isotopic labeling involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H or deuterium). The effect of this substitution on the reaction rate is known as the Kinetic Isotope Effect (KIE). A significant KIE (typically > 1.5) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. researchgate.net

If a reaction involving this compound was thought to proceed via a mechanism where a proton is abstracted from the methylene group in the rate-determining step, this could be tested by synthesizing the deuterated analogue, 1-(3-Bromo-3,3-dideuterioprop-1-ynyl)-2-methylbenzene, and comparing its reaction rate to the non-deuterated compound. A slower rate for the deuterated compound would confirm the C-H bond breaking in the rate-limiting step.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination